molecular formula C25H25N3O2 B3617527 N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxamide

N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxamide

Cat. No.: B3617527
M. Wt: 399.5 g/mol
InChI Key: QDHDAGBKHDKAIJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the naphthalene and phenyl groups. The final step involves the formation of the carboxamide group through a reaction with diethylamine. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions with other molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which can affect its reactivity and interactions.

    N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxylic acid: This compound has a carboxylic acid group, which can influence its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N,N-diethyl-3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-4-27(5-2)25(29)23-17-28(21-9-7-6-8-10-21)26-24(23)20-12-11-19-16-22(30-3)14-13-18(19)15-20/h6-17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHDAGBKHDKAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=C1C2=CC3=C(C=C2)C=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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